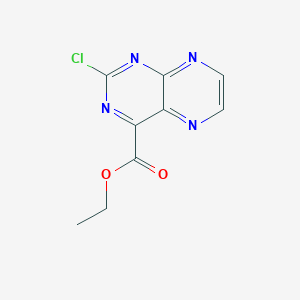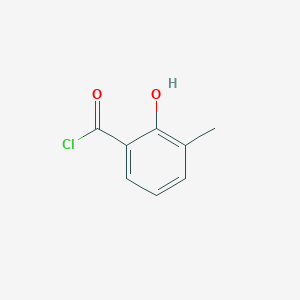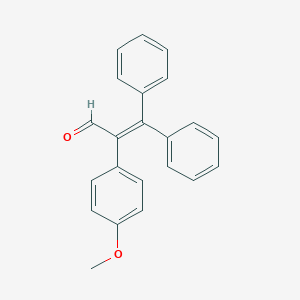
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal, also known as methoxydiphenylpropene (MDPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of MDPP is not well understood, but it is believed to act through various pathways such as scavenging of reactive oxygen species (ROS), inhibition of inflammatory cytokines, and modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
MDPP has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective effects. In vitro studies have shown that MDPP can scavenge ROS and inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that MDPP can protect against oxidative stress-induced damage in various tissues such as the brain, liver, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MDPP in lab experiments include its easy synthesis, high purity, and well-defined chemical structure. The limitations of using MDPP include its low solubility in water, which can make it difficult to work with in aqueous environments, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on MDPP. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential applications in the development of high-performance organic electronic devices. Additionally, more research is needed to understand the mechanism of action of MDPP and its potential toxicity in vivo.
Synthesemethoden
MDPP can be synthesized through a simple and efficient reaction between 4-methoxybenzaldehyde and 1,3-diphenylacetone in the presence of a base catalyst. The reaction results in the formation of a yellow crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
MDPP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic electronics. In drug discovery, MDPP has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, MDPP has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and organic semiconductors. In organic electronics, MDPP has been shown to exhibit excellent electron transport properties, making it a promising candidate for the development of high-performance organic electronic devices.
Eigenschaften
CAS-Nummer |
16384-67-1 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)-3,3-diphenylprop-2-enal |
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enal |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI-Schlüssel |
UHICFZCYLORALY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Synonyme |
2-(4-Methoxyphenyl)-3,3-diphenylacrylaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



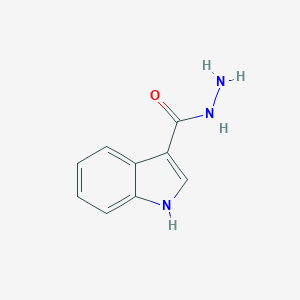
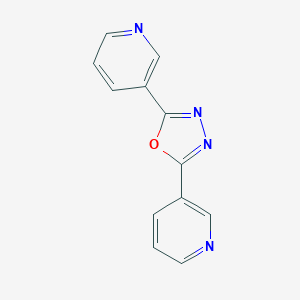
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
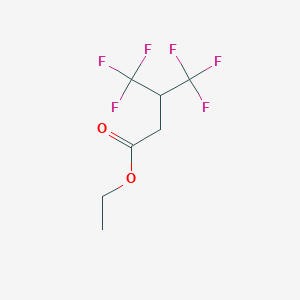
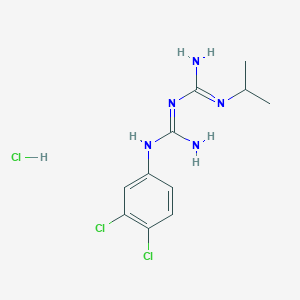
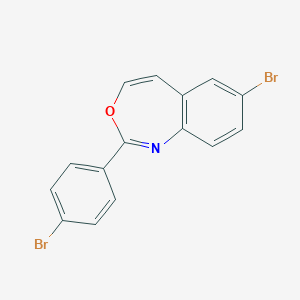
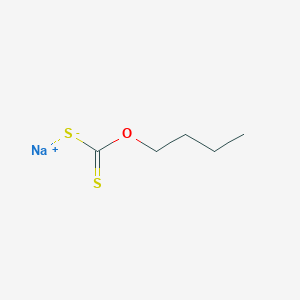
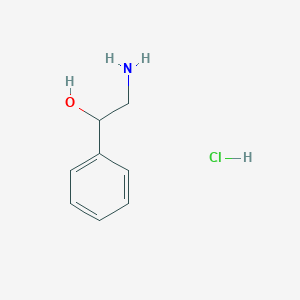
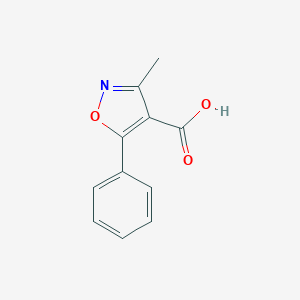
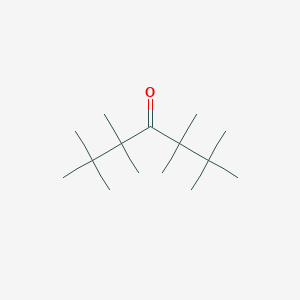
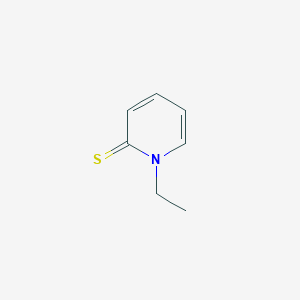
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
